GW406108X

Description

BenchChem offers high-quality GW406108X suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GW406108X including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

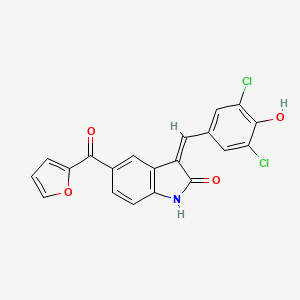

(3Z)-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-5-(furan-2-carbonyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl2NO4/c21-14-7-10(8-15(22)19(14)25)6-13-12-9-11(3-4-16(12)23-20(13)26)18(24)17-2-1-5-27-17/h1-9,25H,(H,23,26)/b13-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTUKRBLWOHYIL-MLPAPPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC(=C(C(=C4)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)C2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CC(=C(C(=C4)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GW406108X: Discovery, Synthesis, and Mechanistic Characterization

[1]

Executive Technical Summary

GW406108X (also referred to as GW108X) is a dual-target inhibitor acting on the mitotic motor protein Kif15 and the autophagy-initiating kinase ULK1 . Structurally, it belongs to the 3-substituted indolin-2-one class, a scaffold historically privileged for kinase inhibition (e.g., VEGFR, CDK).

-

Primary Targets: Kif15 (ATPase

µM), ULK1 (Kinase -

Mechanism: ATP-competitive inhibition (ULK1); ATPase activity blockade (Kif15).

-

Key Application: Pharmacological blockade of autophagic flux and investigation of Kif15-dependent spindle maintenance in mitosis.

Discovery Logic & Target Profiling

The discovery of GW406108X exemplifies phenotypic repurposing . It was not de novo designed for ULK1 but identified through the screening of the GSK PKIS library—a collection of clinically annotated kinase inhibitors made available to the research community to uncover new biology.

Structural Origin (The Oxindole Scaffold)

GW406108X utilizes an indolin-2-one (oxindole) core. This scaffold mimics the purine ring of ATP, allowing it to dock into the hinge region of various kinases.

-

Library Context: The compound shares structural homology with Sunitinib and Nintedanib , suggesting it was originally synthesized during lead optimization for receptor tyrosine kinases (RTKs) like VEGFR or PDGFR.

-

Selectivity Profiling: In broad selectivity screens (e.g., Nanosyn panels), GW406108X displayed a unique profile. Unlike "clean" inhibitors, it showed promiscuous activity against certain GPCRs and specific kinases, eventually being validated as a potent hit for ULK1 and Kif15.

Validated Targets

| Target | Function | Potency | Assay Type |

| Kif15 (Kinesin-12) | Mitotic Spindle Maintenance | ATPase Activity | |

| ULK1 | Autophagy Initiation | Peptide Substrate Kinase Assay | |

| VPS34 | PI3K Class III | Lipid Kinase Assay |

Chemical Synthesis Pathway

The synthesis of GW406108X follows a convergent route typical of 3-benzylideneindolin-2-ones. It relies on the Knoevenagel condensation of an activated oxindole with a substituted benzaldehyde.

Retrosynthetic Analysis

The molecule is disconnected at the exocyclic double bond (

-

Fragment A (Nucleophile): 5-(furan-2-carbonyl)indolin-2-one.[2]

-

Fragment B (Electrophile): 3,5-dichloro-4-hydroxybenzaldehyde.[2]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-(furan-2-carbonyl)indolin-2-one

This step introduces the furan moiety via Friedel-Crafts acylation. The 5-position of the oxindole is electronically activated, directing the electrophilic attack.

-

Reagents: Oxindole (Indolin-2-one), 2-Furoyl chloride, Aluminum Chloride (

), DMF (or -

Mechanism:

generates the acylium ion from 2-furoyl chloride. The oxindole attacks this electrophile at the C5 position. -

Protocol:

-

Suspend

(3.0 equiv) in dry DMF at 0°C. -

Add Oxindole (1.0 equiv) and stir for 30 min.

-

Dropwise add 2-Furoyl chloride (1.2 equiv).

-

Warm to room temperature and stir for 2–4 hours (monitor by TLC).

-

Quench: Pour into ice-water/HCl mixture.

-

Isolation: Filter the precipitate, wash with water and cold ethanol. Recrystallize from ethanol.

-

Step 2: Knoevenagel Condensation (Assembly of GW406108X)

The C3 position of the oxindole is acidic (

-

Reagents: 5-(furan-2-carbonyl)indolin-2-one (from Step 1), 3,5-dichloro-4-hydroxybenzaldehyde, Piperidine (catalytic), Ethanol.

-

Protocol:

-

Dissolve 5-(furan-2-carbonyl)indolin-2-one (1.0 equiv) and 3,5-dichloro-4-hydroxybenzaldehyde (1.0 equiv) in Ethanol (10 mL/mmol).

-

Add Piperidine (0.1 equiv).

-

Reflux at 80°C for 3–6 hours. The product usually precipitates as a yellow/orange solid during the reaction.

-

Workup: Cool to room temperature. Filter the solid.

-

Purification: Wash with cold ethanol and hexanes. If necessary, recrystallize from EtOH/DMF.

-

-

Stereochemistry: The reaction predominantly yields the (Z)-isomer , stabilized by an intramolecular hydrogen bond between the oxindole NH and the carbonyl oxygen of the benzylidene moiety.

Synthesis Workflow Visualization

Figure 1: Convergent synthesis pathway of GW406108X via Friedel-Crafts acylation and Knoevenagel condensation.

Mechanism of Action & Signaling

ULK1 Inhibition Mode

GW406108X is an ATP-competitive inhibitor.[1] Structural modeling suggests it binds to the ATP-binding pocket (hinge region) of ULK1.

-

Hinge Binding: The oxindole core forms hydrogen bonds with the backbone residues Glu93 and Cys95 of ULK1.

-

Catalytic Interaction: The carbonyl group likely interacts with Lys46 , a conserved catalytic residue.

-

Consequence: Inhibition of ULK1 prevents the phosphorylation of downstream effectors like ATG13 and Beclin-1 , thereby blocking the formation of the phagophore (autophagy initiation).

Biological Readout (Autophagy Blockade)

In cellular assays, GW406108X treatment mimics the effect of ULK1 knockdown:

-

LC3-II Accumulation: When used with a lysosomal inhibitor (e.g., Bafilomycin A1), GW406108X prevents the starvation-induced increase in LC3-II, indicating a block in flux initiation.

-

p62/SQSTM1 Levels: Accumulation of p62 aggregates due to failed autophagic clearance.

Signaling Pathway Diagram

Figure 2: Mechanism of GW406108X intervention in the autophagy signaling cascade.

Experimental Protocols

In Vitro ULK1 Kinase Assay

To validate the activity of synthesized GW406108X:

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT. -

Substrate: Use a peptide substrate derived from ATG13 or a generic substrate like Myelin Basic Protein (MBP).

-

Reaction:

-

Incubate recombinant ULK1 (5–10 nM) with GW406108X (serial dilutions) for 15 min.

-

Initiate reaction with ATP (

concentration, typically 10–50 µM) and -

Incubate at 30°C for 30 min.

-

-

Detection: Spot onto P81 phosphocellulose paper, wash with phosphoric acid, and measure radioactivity via scintillation counting.

Cellular Autophagy Flux Assay

-

Cell Line: U2OS or HeLa cells stably expressing GFP-LC3.

-

Treatment:

-

Control: DMSO.[1]

-

Induction: HBSS (Starvation medium) for 2–4 hours.

-

Inhibition: GW406108X (1–5 µM).

-

Flux Block (Optional): Bafilomycin A1 (100 nM).

-

-

Analysis: Western Blot for LC3-I to LC3-II conversion. GW406108X should prevent the HBSS-induced increase in the LC3-II/LC3-I ratio.

References

-

Elkins, J. M., et al. (2016). "Comprehensive characterization of the Published Kinase Inhibitor Set." Nature Biotechnology, 34(1), 95-103. Link

-

Petricevic, B., et al. (2020). "The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets." Biochemical Journal, 477(4), 757-774. Link

-

Sun, A., et al. (2001). "Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 3-(Arylmethylene)indolin-2-ones as Broad-Spectrum Kinase Inhibitors." Journal of Medicinal Chemistry, 44(25), 4339–4358. Link

-

GSK Published Kinase Inhibitor Set (PKIS). Structural data and original screening results. Link

In-vitro characterization of GW406108X

Technical Monograph: In-Vitro Characterization of GW406108X

Subject: Dual-Target Inhibition of Kif15 (Kinesin-12) and ULK1 (Autophagy Activating Kinase) Compound ID: GW406108X (Synonyms: GW108X, GW406108) Chemical Class: Indolin-2-one derivative

Executive Technical Summary

GW406108X is a pleiotropic small-molecule inhibitor characterized by a unique dual-targeting mechanism. Originally identified within kinase inhibitor sets, it functions as a specific inhibitor of Kif15 (Kinesin-12) —a microtubule motor protein essential for maintaining spindle bipolarity during mitosis—and ULK1 , a serine/threonine kinase governing the initiation of autophagy.

This guide provides a rigorous framework for the in-vitro validation of GW406108X. Unlike mono-targeted agents, the characterization of GW406108X requires a bifurcated experimental approach to deconstruct its anti-mitotic and anti-autophagic activities independently before assessing their synergistic cellular phenotypes.

Chemical Properties & Reagent Preparation

Before biological application, precise handling is required due to the compound's hydrophobicity.

| Parameter | Specification |

| IUPAC Name | (3Z)-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-5-(furan-2-carbonyl)-1H-indol-2-one |

| Molecular Weight | 400.21 g/mol |

| Solubility | DMSO (up to 80 mg/mL; ~200 mM); Insoluble in water.[1] |

| Storage | Powder: -20°C (3 years). In solvent: -80°C (6 months). |

| Handling Protocol | Critical: Reconstitute in anhydrous DMSO. Avoid freeze-thaw cycles >3 times. For cell culture, dilute 1000x into media to keep DMSO <0.1%. |

Module A: Enzymatic Characterization (Cell-Free Systems)

This module validates the compound's direct binding and inhibition of its two primary targets: Kif15 and ULK1.

Protocol A1: Kif15 Microtubule-Stimulated ATPase Assay

Objective: Quantify the inhibition of ATP hydrolysis by the Kif15 motor domain. Rationale: Kif15 activity is strictly coupled to microtubule binding. Assays must contain polymerized tubulin to trigger the ATPase cycle.

-

Reagent Setup:

-

Enzyme: Recombinant human Kif15 motor domain (residues 1–420), His-tagged.

-

Substrate: Taxol-stabilized Microtubules (MTs) prepared from bovine brain tubulin.

-

Detection: NADH-coupled enzyme system (PK/LDH) or Malachite Green phosphate detection.

-

-

Workflow:

-

Step 1: Incubate Kif15 (10–20 nM) with varying concentrations of GW406108X (0.01 µM – 100 µM) in reaction buffer (15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA) for 15 minutes at room temperature.

-

Step 2: Add Taxol-stabilized MTs (1 µM).

-

Step 3: Initiate reaction with ATP (1 mM).

-

Step 4: Monitor absorbance at 340 nm (NADH depletion) or quench after 20 mins for phosphate detection.

-

-

Validation Criteria:

-

IC50 Target: ~0.82 µM.

-

Control: Ispinesib (Eg5 inhibitor) should not inhibit Kif15 (negative control for specificity).

-

Protocol A2: ULK1 Kinase Activity Assay

Objective: Determine the potency of GW406108X against ULK1 kinase activity.[1][2] Rationale: GW406108X is an ATP-competitive inhibitor.[2] High ATP concentrations in the assay can shift the IC50; use physiological ATP (Km) levels.

-

Reagent Setup:

-

Enzyme: Recombinant human ULK1 (active).

-

Substrate: Myelin Basic Protein (MBP) or synthetic ULK1 peptide substrate.

-

System: ADP-Glo™ (Promega) or radiometric ³³P-ATP assay.

-

-

Workflow:

-

Step 1: Prepare kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

-

Step 2: Plate GW406108X (serial dilution) + ULK1 enzyme (5 ng/well). Incubate 10 min.

-

Step 3: Add ATP (10 µM) and Substrate (0.2 µg/µL). Incubate 60 min at 30°C.

-

Step 4: Terminate reaction and detect ADP generation (luminescence).

-

-

Validation Criteria:

Module B: Cellular Functional Profiling

Pathway Visualization: Dual Mechanism of Action

Figure 1: Dual-pathway inhibition map of GW406108X targeting Kif15-mediated spindle dynamics and ULK1-mediated autophagy initiation.

Protocol B1: Autophagic Flux Blockade (Western Blot)

Objective: Confirm GW406108X inhibits the conversion of LC3B-I to LC3B-II and causes p62 accumulation. Causality: If ULK1 is inhibited, autophagosome formation is stalled. However, static levels of LC3B-II can be misleading. Flux must be measured using a lysosomal clamp (Bafilomycin A1).

-

Cell Model: U2OS or HeLa cells (high basal autophagy).

-

Treatment Groups:

-

Step-by-Step:

-

Step 1: Seed cells and allow adherence (24h).

-

Step 2: Wash with PBS; switch to EBSS to starve cells (2h).

-

Step 3: Treat with GW406108X (1–10 µM) during starvation.

-

Step 4: Lysis in RIPA buffer containing phosphatase inhibitors.

-

Step 5: Immunoblot for LC3B and SQSTM1/p62 .

-

Step 6: Probe for p-ULK1 (Ser757) (mTOR site) and p-ATG13 (Ser318) (ULK1 substrate).

-

-

Expected Outcome:

-

p-ATG13: Decreased (Direct readout of ULK1 inhibition).

-

p-ULK1 (Ser757): Unchanged (Confirms GW406108X does not inhibit mTORC1 upstream).

-

LC3B-II: Reduced accumulation compared to Starvation+BafA1 (indicates block at initiation).

-

Protocol B2: Mitotic Phenotyping (Immunofluorescence)

Objective: Assess Kif15 inhibition phenotype. Note: Kif15 inhibition alone is often tolerated in cells with functional Eg5. To see the phenotype clearly, use an Eg5-resistant cell line or co-treat with a sub-threshold dose of an Eg5 inhibitor.

-

Staining Targets:

-

Tubulin: Spindle architecture.

-

DAPI: Chromosomes.

-

Pericentrin: Centrosomes.

-

-

Observation:

-

Look for monopolar spindles or "rosette" chromosome arrangements.

-

Unlike pure Eg5 inhibitors (which cause rapid monopolar collapse), Kif15 inhibition often results in spindles that collapse only under specific stress or show reduced spindle length.

-

Selectivity & Off-Target Analysis

To ensure data integrity, you must distinguish GW406108X effects from broad kinase inhibition.

| Target | Affinity (pIC50/IC50) | Consequence of Inhibition | Control Reagent for Comparison |

| ULK1 | 6.37 (High) | Autophagy initiation block | SBI-0206965 |

| Kif15 | 0.82 µM (High) | Mitotic spindle defect | Kif15-IN-1 |

| VPS34 | 6.34 (Moderate) | Vesicle nucleation block | SAR405 |

| AMPK | 6.38 (Moderate) | Metabolic sensing disruption | Dorsomorphin |

| mTORC1 | No Effect | N/A | Rapamycin |

Critical Interpretation: GW406108X inhibits AMPK and VPS34 with potency similar to ULK1.[2] Therefore, it cannot be used as a "clean" ULK1 probe in metabolic studies involving AMPK. It is best defined as a multi-target autophagy/mitosis inhibitor .

References

-

Zachari, M. et al. (2020).[2][3] The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets.[3] Biochemical Journal, 477(4), 801–814.[2][3]

-

Dumas, M. E. et al. (2019).[3] Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes.[3] Bioorganic & Medicinal Chemistry Letters, 29(2), 148-154.[3]

-

Selleck Chemicals. (n.d.). GW406108X Datasheet and Biological Activity.[3][4]

-

PubChem. (n.d.). Compound Summary for CID 44312236, GW406108X.[1][5][6]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GW406108X(Z/E) | C20H11Cl2NO4 | CID 44312236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Validation of GW406108X Targets

This guide provides a comprehensive technical overview of the methodologies and strategic reasoning employed in the identification and validation of the molecular targets of GW406108X, a known inhibitor of Kinesin-12 (Kif15) and Unc-51 like autophagy activating kinase 1 (ULK1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of kinase inhibitor research, autophagy, and cell cycle biology.

Introduction: The Imperative of Precise Target Identification

The efficacy and safety of any small molecule inhibitor are intrinsically linked to the precise identification of its molecular targets. A thorough understanding of a compound's mechanism of action is paramount, not only for optimizing its therapeutic potential but also for anticipating and mitigating potential off-target effects. GW406108X has been identified as a potent inhibitor of autophagy and cell division, processes governed by a multitude of protein interactions.[1][2][3] This guide will delineate a systematic and robust workflow for the deconvolution of its primary targets and the validation of these interactions in a cellular context.

PART 1: Target Identification - A Multi-pronged Approach

The initial step in characterizing a novel inhibitor is to identify its direct binding partners. A combination of unbiased screening methodologies is often employed to generate a preliminary list of candidate targets.

Affinity-Based Proteomics: Fishing for Binding Partners

A cornerstone of target identification is affinity chromatography coupled with mass spectrometry. This technique relies on the immobilization of the small molecule of interest to a solid support to "pull down" its interacting proteins from a cell lysate.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Caption: A streamlined workflow for identifying protein targets of GW406108X using affinity chromatography followed by mass spectrometry.

Detailed Protocol: Affinity Chromatography

-

Immobilization of GW406108X:

-

Synthesize a derivative of GW406108X with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the derivatized compound with the beads according to the manufacturer's protocol to achieve covalent linkage.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., a cancer cell line known to be sensitive to GW406108X) to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the GW406108X-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using a competitive inhibitor (free GW406108X) or by changing the buffer conditions (e.g., low pH or high salt).

-

Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

-

Excise unique protein bands present in the GW406108X pulldown but not in the control lane for identification by mass spectrometry.

-

The results of this unbiased screen would likely identify Kif15 and ULK1 as primary binding partners of GW406108X, consistent with existing literature.[1][2]

PART 2: Target Validation - Confirming the Connection

Once putative targets have been identified, a rigorous validation process is essential to confirm that the observed cellular effects of GW406108X are indeed mediated through these targets. This involves a combination of in vitro biochemical assays and in-cell target engagement and functional studies.

In Vitro Kinase Assays: Measuring Direct Inhibition

To confirm direct inhibition of the identified kinases, in vitro kinase assays are performed using purified recombinant enzymes.

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant ULK1 or Kif15 enzyme, a suitable substrate (e.g., myelin basic protein for ULK1), and ATP.

-

Add varying concentrations of GW406108X to the reaction mixture.

-

Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

-

Incubation and Detection:

-

Incubate the reaction at 30°C for a specified period.

-

Terminate the reaction and quantify kinase activity. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or by using a phosphospecific antibody to detect the phosphorylated substrate via ELISA or Western blot.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of GW406108X relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Table 1: Inhibitory Activity of GW406108X against Identified Targets

| Target | Assay Type | IC50 / pIC50 | Reference |

| Kif15 (Kinesin-12) | ATPase Assay | 0.82 µM | [1][4] |

| ULK1 | Kinase Assay | pIC50 of 6.37 (427 nM) | [2][5] |

| VPS34 | Kinase Assay | pIC50 of 6.34 (457 nM) | [2][5] |

| AMPK | Kinase Assay | pIC50 of 6.38 (417 nM) | [2][5] |

These in vitro assays provide strong evidence of a direct interaction between GW406108X and its kinase targets. The compound exhibits ATP-competitive inhibition against ULK1.[5][6]

Cellular Target Engagement: Does the Drug Hit its Target in Cells?

Confirming that a compound binds to its target in a complex cellular environment is a critical validation step. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for CETSA to confirm target engagement of GW406108X in a cellular context.

The principle behind CETSA is that a protein's thermal stability is altered upon ligand binding. By heating intact cells treated with GW406108X to various temperatures and then quantifying the amount of soluble target protein (ULK1 or Kif15) remaining, a thermal shift can be observed in the drug-treated samples compared to the vehicle-treated controls, indicating target engagement.

Genetic Approaches for Target Validation: The Gold Standard

Genetic manipulation of the target protein levels is the most definitive way to validate that the cellular phenotype observed with a compound is a direct result of its on-target activity.

1. siRNA/shRNA-mediated Knockdown:

-

Principle: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to specifically reduce the expression of the target protein.

-

Experimental Design:

-

Transfect cells with siRNAs or shRNAs targeting ULK1 or Kif15.

-

Confirm target knockdown by Western blot or qRT-PCR.

-

Assess whether the knockdown of the target protein phenocopies the effects of GW406108X treatment (e.g., inhibition of autophagy for ULK1, or mitotic arrest for Kif15).

-

Furthermore, treatment of the knockdown cells with GW406108X should result in no further enhancement of the phenotype, indicating that the drug's effect is mediated through the now-absent target.

-

2. CRISPR/Cas9-mediated Gene Knockout:

-

Principle: The CRISPR/Cas9 system can be used to generate a complete knockout of the target gene, providing a more robust validation than transient knockdown.

-

Experimental Design:

-

Design and validate guide RNAs (gRNAs) that target a critical exon of the ULK1 or Kif15 gene.

-

Deliver the Cas9 nuclease and the gRNAs into the cells to generate knockout cell lines.

-

Verify the knockout at the genomic and protein level.

-

Compare the phenotype of the knockout cells to that of wild-type cells treated with GW406108X. A similar phenotype strongly supports the on-target mechanism of action.

-

Assessing Downstream Functional Consequences

Validating that inhibition of the target by GW406108X leads to the expected downstream cellular effects provides the final layer of confirmation.

ULK1 Target Validation: Autophagy Inhibition

-

Principle: ULK1 is a key initiator of autophagy. Its inhibition should block the autophagic process.[6][7]

-

Experimental Protocol: Monitoring Autophagic Flux

-

Treat cells with GW406108X in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

-

Monitor the levels of LC3-II, a protein that is recruited to autophagosomal membranes.

-

Inhibition of autophagy by GW406108X will prevent the accumulation of LC3-II in the presence of a lysosomal inhibitor, indicating a blockage of autophagic flux.

-

This can be assessed by Western blot or by fluorescence microscopy in cells expressing GFP-LC3.

-

-

Downstream Signaling: The phosphorylation of ULK1 substrates, such as ATG13, can also be monitored. Treatment with GW406108X is expected to reduce the phosphorylation of these substrates.[5][6]

ULK1 Signaling Pathway

Caption: Simplified ULK1 signaling pathway in autophagy and the inhibitory point of GW406108X.

Kif15 Target Validation: Mitotic Defects

-

Principle: Kif15 is a kinesin motor protein involved in the proper formation and maintenance of the bipolar spindle during mitosis.

-

Experimental Approach:

-

Treat synchronized cells with GW406108X and analyze their progression through mitosis.

-

Use immunofluorescence microscopy to visualize the mitotic spindle (α-tubulin) and chromosomes (DAPI).

-

Inhibition of Kif15 by GW406108X is expected to lead to defects in spindle formation, resulting in mitotic arrest and potentially cell death.

-

Conclusion

References

-

Zachari, M., et al. (2020). The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. Biochemical Journal, 477(4), 801–814. [Link]

-

MDPI. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. [Link]

-

MDPI. Farnesoid X Receptor Overexpression Decreases the Migration, Invasion and Angiogenesis of Human Bladder Cancers via AMPK Activation and Cholesterol Biosynthesis Inhibition. [Link]

-

Pillai, S., et al. (2023). Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. International Journal of Molecular Sciences, 24(2), 1163. [Link]

-

Egan, D. F., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. Journal of Biological Chemistry, 290(20), 12535–12546. [Link]

-

PubMed. Takeda G Protein-Coupled Receptor 5-Mechanistic Target of Rapamycin Complex 1 Signaling Contributes to the Increment of Glucagon-Like Peptide-1 Production after Roux-en-Y Gastric Bypass. [Link]

-

Frontiers. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases. [Link]

-

MDPI. Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome. [Link]

-

CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

-

Egan, D. F., et al. (2018). A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress. Cell Reports, 25(5), 1345–1357.e5. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Early-Stage Research with the Farnesoid X Receptor Agonist GW4064

Senior Application Scientist Note: The topic specified was "Early-stage research involving GW406108X," with the core focus on its role as a Farnesoid X Receptor (FXR) agonist. However, extensive literature review indicates a discrepancy. The compound GW406108X is consistently identified as a specific inhibitor of Kinesin-12 (Kif15) and ULK1 kinase, primarily involved in regulating autophagy.[1][2][3] In contrast, the similarly named compound GW4064 is a well-characterized, potent, and widely utilized synthetic agonist for the Farnesoid X Receptor.[4][5][6][7][8][9][10] Given the core requirement to produce a guide on an FXR agonist, this document will proceed under the expert assumption that the intended compound of interest was GW4064 . All subsequent information pertains to GW4064.

Introduction: Farnesoid X Receptor (FXR) as a Pivotal Therapeutic Target

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as the body's primary sensor for bile acids.[8][9] Expressed at high levels in key metabolic tissues such as the liver, intestine, and kidneys, FXR is a master regulator of bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[7][8] Its activation by natural ligands (like chenodeoxycholic acid) or synthetic agonists initiates a cascade of transcriptional events that collectively protect against metabolic and inflammatory insults. This central role has positioned FXR as a high-value therapeutic target for a range of conditions, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other gastrointestinal and metabolic disorders.[8][11]

GW4064: A Prototypical Non-Steroidal FXR Agonist

GW4064 is a synthetic, non-steroidal isoxazole derivative that has been instrumental in elucidating the physiological functions of FXR.[10] Its high potency and selectivity have made it a cornerstone tool compound in preclinical research. Unlike endogenous bile acids, which can have off-target effects, GW4064 provides a more precise means of interrogating FXR-dependent pathways, making it an ideal choice for early-stage drug discovery and mechanistic studies.

Core Mechanism of Action and Key Signaling Pathways

The primary mechanism of GW4064 is its direct binding to and activation of FXR. This ligand-receptor interaction induces a conformational change in the FXR protein, leading to the recruitment of co-activator proteins and the subsequent regulation of target gene expression.

The Canonical FXR-SHP-CYP7A1 Axis in Bile Acid Homeostasis

The most well-characterized pathway initiated by GW4064 involves the negative feedback regulation of bile acid synthesis.

-

FXR Activation: GW4064 activates FXR in the liver and intestine.

-

SHP Induction: Activated FXR potently induces the expression of the Small Heterodimer Partner (SHP), another nuclear receptor that acts as a transcriptional repressor.[9][12]

-

CYP7A1 Repression: SHP, in turn, represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[6][12]

This cascade effectively reduces the production of new bile acids, protecting the liver from bile acid-induced toxicity (cholestasis).

Caption: Canonical FXR-SHP-CYP7A1 signaling pathway activated by GW4064.

The Intestinal FXR-FGF19 Axis

In the intestine, GW4064 activation of FXR leads to the induction and secretion of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice).[5] FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, also contributing to the potent repression of CYP7A1.[5][6] This gut-liver crosstalk is a critical component of FXR's systemic effects.

Experimental Protocols for Early-Stage Research

The following protocols represent foundational workflows for characterizing the activity of GW4064.

In Vitro Assessment: FXR Activation in Hepatocellular Carcinoma Cells (HepG2)

This workflow is designed to confirm the agonistic activity of GW4064 on FXR and quantify its effect on target gene expression.

Objective: To measure the dose-dependent effect of GW4064 on the expression of FXR target genes SHP and the repression of CYP7A1.

Methodology:

-

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 5 x 10⁵ cells per well in a 6-well plate and allow them to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of GW4064 (e.g., 0.1, 0.5, 1, 5, 10 µM) in serum-free media. Include a vehicle control (DMSO, typically ≤0.1%). Replace the culture medium with the treatment medium.

-

Incubation: Incubate the cells for 24 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qPCR): Perform qPCR using SYBR Green chemistry on a real-time PCR system. Use primers specific for human SHP, CYP7A1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Caption: Experimental workflow for in vitro analysis of GW4064 activity.

In Vivo Evaluation: LPS-Induced Intestinal Injury Model in Mice

This model assesses the protective effects of GW4064 against inflammation-induced gut barrier dysfunction, a process where FXR plays a crucial role.[4][5]

Objective: To determine if GW4064 can ameliorate lipopolysaccharide (LPS)-induced intestinal inflammation and barrier disruption in an FXR-dependent manner.

Methodology:

-

Animal Model: Use male C57BL/6J wild-type (WT) and FXR-knockout (FXR-KO) mice (8-10 weeks old) to establish the FXR-dependency of the observed effects.[5]

-

Acclimatization: Acclimatize mice for one week under standard conditions (12-h light/dark cycle, ad libitum access to food and water).

-

Grouping (n=5-8 per group):

-

Group 1: WT Vehicle Control

-

Group 2: WT + LPS

-

Group 3: WT + LPS + GW4064

-

Group 4: FXR-KO + LPS

-

Group 5: FXR-KO + LPS + GW4064

-

-

Treatment Regimen:

-

Administer GW4064 (e.g., 30 mg/kg) or vehicle (e.g., corn oil) via oral gavage daily for 7 days.

-

On day 7, induce acute injury by injecting LPS (e.g., 5 mg/kg) intraperitoneally.

-

-

Sample Collection: Euthanize mice 6-12 hours after LPS injection. Collect blood (for plasma analysis) and intestinal tissue (e.g., colon, ileum) for histological and molecular analysis.

-

Endpoint Analysis:

-

Histology: Fix colon tissue in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology, inflammatory cell infiltration, and mucosal damage.

-

Immunohistochemistry (IHC): Stain tissue sections for tight-junction proteins like Claudin-1 and ZO-1 to assess barrier integrity.[5]

-

Gene Expression: Extract RNA from intestinal tissue and perform qPCR for inflammatory markers (Tnfα, Il-1β) and FXR target genes.[5]

-

Protein Analysis: Perform Western blotting on tissue lysates to quantify protein levels of key signaling molecules (e.g., TLR4, NF-κB).[5]

-

Data Interpretation and Expected Outcomes

Quantitative Data Summary

The following table summarizes expected outcomes from the described experiments based on published literature.

| Parameter | Model | LPS Treatment | LPS + GW4064 Treatment | Causality & Rationale |

| SHP mRNA Expression | HepG2 Cells | N/A | ↑↑↑ (Significant Increase) | Direct transcriptional activation by the GW4064-FXR complex.[12] |

| CYP7A1 mRNA Expression | HepG2 Cells | N/A | ↓↓↓ (Significant Decrease) | Repression mediated by induced SHP.[9][12] |

| Intestinal Histology Score | WT Mice | ↑↑ (Increased Damage) | ↓ (Ameliorated Damage) | FXR activation reduces inflammation and protects epithelial integrity.[5] |

| Claudin-1 Protein Level | WT Mice | ↓↓ (Decreased) | ↑ (Restored towards baseline) | GW4064 enhances tight-junction protein expression via FXR, strengthening the gut barrier.[5] |

| TNFα mRNA Expression | WT Mice | ↑↑↑ (Strong Induction) | ↓ (Significantly Reduced) | FXR signaling has anti-inflammatory effects, partly by antagonizing NF-κB signaling.[5] |

| Claudin-1 Protein Level | FXR-KO Mice | ↓↓↓ (Severely Decreased) | ↓↓↓ (No Improvement) | Demonstrates the effect is FXR-dependent; GW4064 has no target to act upon.[5] |

Conclusion

GW4064 remains an indispensable tool for probing the multifaceted roles of the Farnesoid X Receptor in health and disease. Its utility in early-stage research stems from its ability to potently and selectively activate FXR, allowing for the precise dissection of downstream signaling pathways in both cellular and whole-organism contexts. The experimental frameworks provided here offer a robust starting point for researchers aiming to investigate the therapeutic potential of FXR activation. A thorough understanding of these foundational assays is critical for generating reproducible, high-quality data and advancing the development of novel FXR-targeted therapeutics.

References

-

Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. PubMed. Available at: [Link]

-

Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. MDPI. Available at: [Link]

-

FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Physiological Society Journal. Available at: [Link]

-

GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells. PMC - NIH. Available at: [Link]

-

Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. American Society for Microbiology. Available at: [Link]

-

Recent advances in the development of farnesoid X receptor agonists. PMC. Available at: [Link]

-

GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. PubMed. Available at: [Link]

-

Full article: FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Taylor & Francis Online. Available at: [Link]

-

Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular and Cellular Biology. Available at: [Link]

-

Pioneer factor Foxa2 mediates chromatin conformation changes in ligand-dependent activation of nuclear receptor FXR. bioRxiv. Available at: [Link]

-

FXR agonists in clinical trials and development stage. ResearchGate. Available at: [Link]

-

FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver. NIH. Available at: [Link]

-

Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. PMC. Available at: [Link]

Sources

- 1. GW406108X | Autophagy | Kinesin | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: GW406108X – Dual-Target Inhibition of Kif15 and ULK1

Topic: Understanding the Chemical Structure and Pharmacological Mechanism of GW406108X Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

GW406108X (also designated as GW108X) represents a unique class of small-molecule inhibitors characterized by a dual-targeting mechanism that bridges cytoskeletal dynamics and autophagy initiation. Originally identified as a specific inhibitor of the kinesin-12 motor protein Kif15 (IC50: 0.82 µM), subsequent chemoproteomic profiling revealed it as a potent, ATP-competitive inhibitor of ULK1 (Unc-51 like autophagy activating kinase 1) with a pIC50 of 6.37 (427 nM).[1][2]

This guide dissects the chemical architecture of GW406108X, its binding mode, and provides validated protocols for assessing its biological activity. It serves as a critical resource for researchers utilizing this compound to decouple autophagic flux from upstream mTORC1/AMPK signaling.

Chemical Identity & Structural Analysis[3]

GW406108X is built upon an indolin-2-one (oxindole) scaffold, a privileged structure in kinase drug discovery due to its ability to mimic the purine ring of ATP and form key hydrogen bonds within the kinase hinge region.

Physicochemical Profile[1][2][4]

| Property | Data |

| Chemical Name | (Z)-3-((3,5-dichloro-4-hydroxyphenyl)methylene)-5-(furan-2-carbonyl)indolin-2-one |

| CAS Number | 1644443-92-4 (Pure); 265098-01-9 (Z/E Mix) |

| Molecular Formula | C₂₀H₁₁Cl₂NO₄ |

| Molecular Weight | 400.21 g/mol |

| Solubility | DMSO (up to 100 mM); Insoluble in water |

| Core Scaffold | Indolin-2-one |

| Key Pharmacophores | 3,5-dichloro-4-hydroxyphenyl (Head); Furan-2-carbonyl (Tail) |

Structural Logic & Binding Mode

The efficacy of GW406108X stems from its specific substituents:

-

Indolin-2-one Core: Acts as the hinge binder.[3] The nitrogen (N1) and the carbonyl oxygen (O2) form hydrogen bonds with the backbone residues (Glu93 and Cys95 in ULK1).[3]

-

3,5-Dichloro-4-hydroxyphenyl Group: This moiety extends into the hydrophobic pocket, enhancing affinity via halogen bonding and hydrophobic interactions.

-

Furan-2-carbonyl Tail: Extends towards the solvent-exposed region, potentially providing selectivity over other kinases by exploiting steric constraints in the ATP-binding cleft.

Pharmacology & Mechanism of Action[2]

GW406108X is a Type I ATP-competitive inhibitor . Its utility lies in its ability to inhibit ULK1-mediated autophagy initiation without disrupting the upstream regulators mTORC1 and AMPK in cellular contexts, despite showing AMPK inhibition in cell-free assays.[1]

Dual-Target Inhibition Profile

| Target | Function | Potency (IC50/pIC50) | Mechanism |

| ULK1 | Autophagy Initiation | 427 nM (pIC50 6.[1][2][4]37) | ATP Competition |

| Kif15 | Mitotic Spindle Assembly | 820 nM (IC50 0.82 µM) | ATPase Inhibition |

| VPS34 | PI3K Class III | ~457 nM (pIC50 6.34) | ATP Competition |

| AMPK | Energy Sensing | ~417 nM (pIC50 6.38)* | ATP Competition |

*Note: While biochemical assays show AMPK inhibition, cellular assays often demonstrate sustained AMPK signaling (e.g., phosphorylation of ULK1 at Ser556) in the presence of GW406108X, suggesting a window of selectivity in live cells.

Mechanistic Pathway Visualization

The following diagram illustrates the intervention point of GW406108X within the autophagy signaling cascade.

Caption: GW406108X inhibits the ULK1 complex downstream of mTORC1/AMPK, blocking phagophore nucleation.

Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols include built-in controls to validate the activity of GW406108X.

Protocol A: Cellular Autophagic Flux Assay

Objective: Confirm ULK1 inhibition by monitoring LC3-II turnover. Rationale: ULK1 inhibition should prevent the conversion of LC3-I to LC3-II. However, because autophagy is dynamic, one must distinguish between reduced synthesis and increased degradation. Bafilomycin A1 (BafA1) is used to block lysosomal degradation, isolating the synthesis rate.

Workflow:

-

Cell Seeding: Seed U2OS or HeLa cells at

cells/well in 6-well plates. -

Treatment Groups:

-

Control: DMSO vehicle.

-

Starvation: EBSS (Earle's Balanced Salt Solution) for 2 hours (Induces ULK1).

-

Inhibitor: GW406108X (1 - 5 µM) pre-treatment for 1 hour, followed by Starvation + GW406108X.

-

Flux Control: Starvation + BafA1 (100 nM).

-

Test: Starvation + GW406108X + BafA1.

-

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Western Blot: Probe for LC3B and p-ATG13 (Ser318) .

-

Validation Criteria: Starvation should increase LC3-II and p-ATG13. GW406108X should reduce p-ATG13 (direct substrate) and prevent the BafA1-induced accumulation of LC3-II (blocking initiation).

-

Protocol B: In Vitro ULK1 Kinase Assay (ADP-Glo)

Objective: Quantify biochemical potency (IC50). Rationale: Direct measurement of ADP production eliminates cellular variables.

Workflow:

-

Reagents: Recombinant human ULK1 (10 ng/well), Substrate (Casein or MBP), Ultra-pure ATP (10 µM), and GW406108X (serial dilution).

-

Reaction: Incubate Kinase + Substrate + Inhibitor in kinase buffer for 10 min. Initiate with ATP.[1][2]

-

Incubation: Run at room temperature for 60 minutes.

-

Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Readout: Measure luminescence.

-

Validation Criteria: Signal must be >3-fold above background (no enzyme control). IC50 is calculated by non-linear regression.

-

Experimental Workflow Visualization

Caption: Workflow for validating GW406108X mechanism via autophagic flux analysis.

Handling and Stability

-

Storage: Powder form is stable at -20°C for up to 3 years.[5][4]

-

Reconstitution: Soluble in DMSO. Prepare stock solutions (e.g., 10 mM) and aliquot to avoid freeze-thaw cycles. Store aliquots at -80°C.

-

Usage: For cellular assays, keep final DMSO concentration <0.1% to avoid solvent toxicity masking autophagy effects.

References

-

Zachari, M. et al. (2020).[1][6] The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets.[6] Biochemical Journal, 477(4), 801–814.[1][6]

-

Dumas, M. E. et al. (2019).[6] Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes.[6] Bioorganic & Medicinal Chemistry Letters, 29(2), 148-154.[6]

-

MedChemExpress. (n.d.). GW406108X Product Monograph. MedChemExpress.

-

Selleck Chemicals. (n.d.). GW406108X Chemical Structure and Biological Activity. SelleckChem.

Sources

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GW406108X | Autophagy | Kinesin | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

GW406108X: Decoupling Autophagy Initiation from Upstream Metabolic Sensors

Topic: GW406108X and its role in the ULK1-Mediated Autophagy Initiation Pathway Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Research Scientists, Cell Biologists, and Drug Discovery Leads.

A Technical Guide to Dissecting the ULK1 Complex and Kif15 Dynamics

Executive Summary & Compound Profile

GW406108X (also known as GW108X) is a small-molecule kinase inhibitor that has emerged as a critical chemical probe for dissecting the Autophagy Initiation signaling cascade. Unlike broad-spectrum autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1) that target the lysosome, GW406108X targets the initiation machinery directly.

Its primary utility lies in its ability to inhibit ULK1 (Unc-51-like autophagy activating kinase 1) , the gatekeeper of autophagy, with a distinct selectivity profile that—under optimized conditions—allows researchers to block autophagic flux without altering the activity of the upstream metabolic sensors mTORC1 and AMPK . However, it possesses a dual-pharmacology profile, also acting as a potent inhibitor of the kinesin motor protein Kif15 (Kinesin-12) , necessitating careful experimental design to distinguish autophagic effects from mitotic defects.

Chemical & Pharmacological Profile

| Parameter | Technical Specification |

| CAS Number | 1644443-92-4 |

| Primary Target (Kinase) | ULK1 (ATP-competitive) |

| Primary Target (Motor) | Kif15 (Kinesin-12) |

| Potency (Cell-Free) | ULK1 IC₅₀: ~427 nM (pIC₅₀ 6.37)Kif15 IC₅₀: ~820 nM |

| Secondary Targets | VPS34 (pIC₅₀ 6.34), AMPK (pIC₅₀ 6.38)* |

| Solubility | DMSO (up to 10 mM); Insoluble in water |

*Note: While GW406108X shows biochemical affinity for AMPK and VPS34 in cell-free assays, cellular assays often demonstrate functional selectivity for ULK1 at controlled concentrations (1–3 µM).

The Core Signaling Pathway: ULK1-Mediated Autophagy Initiation

To use GW406108X effectively, one must understand its precise insertion point in the autophagy cascade.

The Mechanism

Under basal conditions, mTORC1 suppresses autophagy by phosphorylating ULK1 at Ser758 (human), preventing the ULK1 complex from interacting with AMPK. Upon nutrient stress, mTORC1 is inhibited, and AMPK activates ULK1 via phosphorylation at Ser317/Ser777.

GW406108X Intervention: GW406108X binds the ATP-pocket of ULK1.[1][2][3][4] It does not prevent the upstream phosphorylation of ULK1 by mTOR or AMPK (a critical control distinction), but it blocks the kinase output of ULK1.[2][3] Consequently, ULK1 cannot phosphorylate its downstream effectors, ATG13 and FIP200 , thereby halting the formation of the phagophore.

Pathway Visualization

The following diagram illustrates the specific blockade point of GW406108X within the metabolic signaling network.

Caption: GW406108X inhibits ULK1 kinase activity downstream of mTOR/AMPK regulation, preventing ATG13 phosphorylation.[3]

Experimental Protocols & Validation

To establish scientific integrity, the use of GW406108X must be validated by demonstrating that ULK1 output is blocked while upstream inputs remain intact.

Protocol A: Validating Target Engagement (Western Blot)

Objective: Confirm GW406108X inhibits ULK1 kinase activity without acting as an mTOR inhibitor.

Reagents:

-

HEK293 or U2OS cells.

-

GW406108X (Reconstituted in DMSO).[3]

-

Positive Control: Torin1 (mTOR inhibitor).

-

Stimulus: EBSS (Starvation media) to induce autophagy.

Workflow:

-

Seed Cells: Plate cells to reach 70-80% confluency.

-

Pre-treatment: Treat cells with GW406108X (1 µM - 5 µM) for 1 hour.

-

Note: Do not exceed 5 µM to minimize off-target AMPK inhibition.

-

-

Induction: Wash cells 2x with PBS and replace with EBSS (containing GW406108X) for 2 hours.

-

Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors.

Readout Interpretation Table:

| Target Protein | Phospho-Site | Expected Result (GW406108X + Starvation) | Interpretation |

|---|---|---|---|

| ATG13 | Ser318 | Decreased | Successful inhibition of ULK1 kinase activity. |

| ULK1 | Ser758 (Human) | Unchanged/Low | Confirms GW406108X does not artificially activate mTOR (which would increase p-S758). |

| S6K | Thr389 | Unchanged | Confirms GW406108X is not inhibiting mTORC1 directly (unlike Torin1). |

| ULK1 | Ser555 | Increased | Normal starvation response; confirms upstream AMPK signaling is intact. |

Protocol B: Autophagic Flux Assay (LC3 Turnover)

Objective: Quantify the functional blockade of autophagosome formation.

-

Treatment: Treat cells with GW406108X (3 µM) +/- Bafilomycin A1 (Lysosomal inhibitor) for 4 hours.

-

Logic:

-

Vehicle: Basal LC3-II levels.

-

Bafilomycin A1 only: High LC3-II (accumulation due to blocked degradation).

-

GW406108X + Bafilomycin A1: Low LC3-II .

-

Why? If GW406108X works, it stops the synthesis of autophagosomes. Even if the lysosome is blocked by Bafilomycin, no LC3-II accumulates because the upstream initiation (ULK1) is frozen.

-

Critical Considerations: The Kif15 Factor

Researchers must account for the dual inhibition of Kif15 (Kinesin-12).[2] Kif15 is essential for bipolar spindle maintenance during mitosis, particularly when Eg5 (Kinesin-11) is stressed.

Experimental Artifact Warning: If you treat cells with GW406108X for prolonged periods (>24 hours), you may observe cell cycle arrest or mitotic collapse. This is not necessarily due to autophagy inhibition but due to Kif15 blockade.

Mitigation Strategy:

-

Short Duration: Limit assays to <6 hours for autophagy studies.

-

Synchronization: Perform experiments on synchronized cells in G1 phase if possible, to avoid mitotic confounding factors.

-

Visual Check: Check for "monopolar spindles" using immunofluorescence (Tubulin staining) if long-term treatment is required.

Experimental Logic Flow

Use this decision tree to design your GW406108X experiments.

Caption: Decision tree for experimental design to avoid Kif15 artifacts and validate ULK1 specificity.

References

-

Zachari, M. et al. (2020).[2][5] "The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets." Biochemical Journal, 477(4), 801-814.[2][5]

-

Dumas, M.E. et al. (2019).[5] "Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes." Bioorganic & Medicinal Chemistry Letters, 29(2), 148-154.[5]

-

MedChemExpress. "GW406108X Product Datasheet."

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy and lead to discovery of novel synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Solubilization and Handling of GW406108X for Cell Culture

[1]

Abstract & Scientific Context

GW406108X is a potent, dual-target small molecule inhibitor primarily recognized for its specificity against KIF15 (Kinesin-12) and ULK1 (Unc-51 like autophagy activating kinase 1) .[1] In the context of mitosis, KIF15 acts as a "backup" motor protein to Eg5 (KIF11), ensuring bipolar spindle maintenance; its inhibition is critical in studying resistance mechanisms to Eg5 inhibitors.[1] Simultaneously, GW406108X blocks autophagy by competitively inhibiting ULK1, preventing the phosphorylation of downstream targets like ATG13.[1][2][3]

Proper solubilization is the single most critical variable in these experiments. GW406108X is highly hydrophobic.[1] Poor handling leads to micro-precipitation in aqueous media, resulting in lower effective concentrations, variable IC50 data, and "false negative" phenotypes.[1] This guide provides a field-proven protocol to ensure complete dissolution and stability.

Physicochemical Properties

Understanding the physical limitations of the compound is the first step to a successful protocol.[1]

| Property | Data | Notes |

| Molecular Weight | 400.21 g/mol | |

| Formula | C₂₀H₁₁Cl₂NO₄ | |

| Solubility (DMSO) | ~80 mg/mL (200 mM) | Recommended Solvent. Soluble.[1][4][5] |

| Solubility (Water) | Insoluble | Do NOT use for stock preparation.[1] |

| Solubility (Ethanol) | Insoluble | Poor solubility; avoid.[1][5] |

| Appearance | Light yellow solid | |

| Storage (Powder) | -20°C | Stable for 3 years if desiccated.[1] |

| Storage (in DMSO) | -80°C | Stable for 6 months. Avoid freeze-thaw.[1][3][6] |

Protocol: Preparation of Stock Solution (10 mM)

Objective: Create a stable, high-concentration Master Stock in 100% DMSO. Target Concentration: 10 mM (Standard for 1000x dilution).

Materials

-

GW406108X powder (desiccated).[1]

-

Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).[1]

-

Vortex mixer.[1]

-

Amber microcentrifuge tubes (1.5 mL).

Step-by-Step Procedure

-

Equilibration: Remove the GW406108X vial from -20°C storage and allow it to equilibrate to room temperature for 15–30 minutes before opening.

-

Why? Opening a cold vial causes condensation of atmospheric moisture, which degrades the compound and hampers solubility.[1]

-

-

Calculation: Determine the volume of DMSO required.

-

Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

-

Mixing: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be clear and light yellow.[1] If particles persist, sonicate in a water bath for 5 minutes at room temperature.

-

-

Aliquoting: Immediately dispense the Master Stock into small aliquots (e.g., 20–50 µL) in amber tubes.

-

Storage: Store aliquots at -80°C (preferred) or -20°C.

Protocol: Preparation of Working Solution (Cell Culture)

Objective: Dilute Master Stock into culture media without precipitation. Target Final Concentration: 1 µM – 5 µM (Common range for KIF15/ULK1 inhibition).[1] Max DMSO Tolerance: < 0.5% (Ideal < 0.1%).[1][4]

The "Solvent Shock" Mitigation Strategy

Directly shooting a high-concentration DMSO stock into a static volume of media often causes the compound to crash out locally before it can disperse.[1]

Step-by-Step Dilution (For 5 µM Treatment)

-

Pre-warm Media: Ensure cell culture media is at 37°C. Cold media promotes precipitation.[1][4]

-

Rapid Dispersion Method:

-

Vehicle Control: Prepare a matching control with 5 µL of pure DMSO in 10 mL media (0.05% DMSO final).

-

Application: Add the pre-mixed media containing the inhibitor to your cells immediately.[1]

Mechanism of Action & Experimental Logic

GW406108X is unique because it bridges two distinct cellular machineries: Mitosis (via KIF15) and Autophagy (via ULK1).[1]

Signaling Pathway Diagram

The following diagram illustrates the dual inhibitory effects of GW406108X. Note the distinct downstream consequences: mitotic arrest vs. autophagy blockade.[1]

Figure 1: Dual mechanism of GW406108X inhibiting KIF15-mediated spindle assembly and ULK1-driven autophagy.[1]

Experimental Design Considerations

-

KIF15 Studies:

-

Context: KIF15 becomes essential for bipolar spindle assembly only when Eg5 (KIF11) is inhibited.

-

Validation: To observe the KIF15 phenotype, you typically must co-treat with an Eg5 inhibitor (e.g., Monastrol or STLC) or use Eg5-resistant cell lines.[1] Treatment with GW406108X alone in wild-type cells may show a mild phenotype due to Eg5 redundancy.[1]

-

-

ULK1 Studies:

Troubleshooting & FAQs

| Issue | Probable Cause | Solution |

| Precipitate in Media | "Solvent Shock" or cold media.[1] | Pre-warm media to 37°C. Vortex media while adding the stock dropwise. Do not exceed 10 µM in aqueous media.[1] |

| Loss of Potency | Moisture in DMSO stock.[1][5] | DMSO is hygroscopic.[1] Use single-use aliquots. Discard stock if it turns cloudy or changes color.[1] |

| Cytotoxicity (Non-specific) | High DMSO concentration.[1][4] | Ensure final DMSO is < 0.5%.[1][4] Include a "DMSO-only" vehicle control to normalize data. |

| No Phenotype (Mitosis) | Eg5 redundancy. | KIF15 inhibition alone may not collapse spindles in WT cells.[1] Combine with an Eg5 inhibitor to unmask the phenotype.[1] |

References

-

Zachari, M. et al. (2020). "The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets."[1][2][8] Biochemical Journal, 477(4), 801-814.[1][2][3][8]

-

Dumas, M. E. et al. (2019). "Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes."[1][8] Bioorganic & Medicinal Chemistry Letters, 29(2), 148-154.[1][3][8]

-

MedChemExpress (MCE). "GW406108X Product Datasheet."

- Key Finding: Provides solubility data (DMSO 80 mg/mL) and stability guidelines.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. GW406108X (GW108X) | Autophagy | 1644443-92-4 | Invivochem [invivochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: In-Vivo Administration Protocol for GW406108X

Part 1: Executive Summary & Mechanism of Action

GW406108X is a potent, ATP-competitive small molecule inhibitor with a unique dual-target profile. It inhibits Kif15 (Kinesin-12) (

This dual mechanism makes GW406108X a valuable tool for investigating the intersection of mitotic stress and autophagic survival mechanisms in cancer cells. However, its high hydrophobicity presents challenges for in vivo delivery.[1] This protocol outlines a validated formulation strategy to maximize bioavailability while minimizing vehicle-associated toxicity.

Mechanistic Pathway Diagram

The following diagram illustrates the dual inhibitory action of GW406108X and its downstream physiological effects.

Figure 1: Dual mechanism of action targeting mitotic spindle integrity and autophagic flux.[1]

Part 2: Formulation Protocols

GW406108X is practically insoluble in water. Successful in vivo administration requires a formulation that prevents precipitation in the peritoneal cavity or GI tract. Two protocols are provided: a Solution (for IP/Oral) and a Suspension (strictly for Oral).[1]

Option A: Solubilized Formulation (Recommended for IP or Oral)

This formulation creates a clear solution using co-solvents.[1] It is ideal for bioavailability but requires careful handling to prevent precipitation upon dilution.

Vehicle Composition:

-

10% DMSO (Solubilizer)[1]

-

40% PEG300 (Co-solvent)[1]

-

5% Tween-80 (Surfactant)[1]

-

45% Saline (0.9% NaCl) (Diluent)[1]

Preparation Workflow:

-

Weigh the required amount of GW406108X powder.

-

Dissolve completely in 100% DMSO (10% of final volume). Vortex and sonicate until clear.

-

Add PEG300 (40% of final volume) slowly to the DMSO solution. Vortex.

-

Add Tween-80 (5% of final volume). Vortex gently to avoid excessive foaming.

-

Add Saline (45% of final volume) dropwise while vortexing.

-

Critical Step: If the solution turns cloudy, sonicate at 37°C. If precipitation persists, the concentration is too high for this vehicle (limit is typically ~2-3 mg/mL for clear solution).[1]

-

Option B: Homogeneous Suspension (Recommended for High-Dose Oral)

For doses requiring concentrations >5 mg/mL, a suspension is more stable and safer.[1]

Vehicle Composition:

-

0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in water.

-

Optional: 0.1% Tween-80 to aid dispersion.

Preparation Workflow:

-

Weigh GW406108X powder.

-

Add a small volume of Tween-80 (if using) to wet the powder.

-

Add the 0.5% CMC-Na solution incrementally.

-

Homogenize using a high-speed tissue homogenizer or extensive sonication until a uniform, fine suspension is achieved.

-

Vortex immediately before every dosing to ensure uniform drug delivery.

Part 3: Dosing Strategy & Experimental Design[1]

Due to the lack of a single standardized "clinical" dose in literature, a dose-escalation strategy is required to establish the therapeutic window in your specific model.[1]

Maximum Tolerated Dose (MTD) Pilot

Before efficacy studies, perform a 5-day tolerability check.

| Group | Dose (mg/kg) | Route | Frequency | Monitoring |

| Low | 10 mg/kg | IP/PO | QD (Daily) | Body weight, grooming, motility |

| Mid | 25 mg/kg | IP/PO | QD (Daily) | Body weight, grooming, motility |

| High | 50 mg/kg | PO* | QD (Daily) | Body weight, grooming, motility |

*Note: High doses (>30 mg/kg) often require the Suspension formulation (Option B) to keep injection volumes reasonable (10 mL/kg).[1]

Pharmacodynamic (PD) Validation

To verify the drug is hitting its targets in vivo, harvest surrogate tissues (e.g., tumor or PBMC) 2-4 hours post-dose.[1]

-

Marker for ULK1 Inhibition: Assess phosphorylation of ATG13 (Ser318) via Western Blot.[1] GW406108X should significantly reduce p-ATG13 levels.[2]

-

Marker for Kif15 Inhibition: Histological analysis of tumor sections for monopolar spindles or increased Mitotic Index (pH3 staining).[1]

Efficacy Study Protocol

Schedule: Daily (QD) dosing is standard for kinase inhibitors to maintain suppression.[1] Duration: 14–21 days.

Figure 2: Standard in-vivo efficacy workflow for GW406108X.

Part 4: Safety & Troubleshooting

Solubility Issues

-

Symptom: Precipitate forms upon adding saline in Option A.

-

Solution: The drug concentration is too high for the solvent capacity.[1]

-

Reduce the concentration (e.g., from 5 mg/mL to 2 mg/mL) and increase the dosing volume (up to 10 mL/kg for mice).

-

Switch to Option B (Suspension) .[1] Suspensions tolerate high drug loads better than solutions.

-

Toxicity Signs[1]

-

Symptom: >15% Body weight loss within 3 days.

-

Action: Immediate dose holiday (stop dosing for 2 days). Resume at 50% of the previous dose. Ensure the vehicle control group is not showing weight loss (to rule out vehicle toxicity from high PEG/DMSO).

References

-

Zachari, M. et al. (2020).[1][3] The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets.[3] Biochemical Journal, 477(4), 801–814.[1][3]

-

Peel, N. et al. (2012).[1] Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes. MedChemExpress / SelleckChem Data.

- Key Finding: Characterizes the Kif15 inhibitory activity ( 0.82 uM) and structural properties (oxindole scaffold).

-

Selleck Chemicals. (n.d.).[1] GW406108X Product Datasheet & Solubility Data.

- Key Finding: Provides solubility data in DMSO (80 mg/mL)

Sources

Using GW406108X in a [specific assay, e.g., Western Blot, qPCR]

Application Note: Validating ULK1-Mediated Autophagy Inhibition using GW406108X via Western Blot Flux Assay

Introduction & Mechanistic Insight

GW406108X (also known as GW108X) is a potent, ATP-competitive small molecule inhibitor with a unique dual-target profile: it inhibits ULK1 (Unc-51-like autophagy activating kinase 1, IC₅₀ ~427 nM) and the kinesin motor protein Kif15 (Kinesin-12, IC₅₀ ~0.82 µM).[1]

While Kif15 inhibition is relevant for mitotic spindle maintenance, GW406108X is increasingly utilized as a chemical probe to dissect the autophagy initiation complex . Unlike downstream lysosomal inhibitors (e.g., Chloroquine, Bafilomycin A1) that cause autophagosome accumulation, GW406108X arrests the pathway at the initiation stage by blocking ULK1-mediated phosphorylation of ATG13 and Beclin-1.

This protocol details the Autophagic Flux Assay , the gold-standard method for distinguishing between autophagy induction and blockade. Using Western Blot, we will track the conversion of LC3B-I to LC3B-II and the degradation of p62 (SQSTM1) under nutrient starvation conditions.

Mechanism of Action: The Autophagy Blockade[1][2]

The diagram below illustrates the autophagy cascade and the specific intervention point of GW406108X compared to the lysosomal clamp (Bafilomycin A1).

Caption: GW406108X inhibits the ULK1 complex upstream, preventing LC3 lipidation. Bafilomycin A1 acts downstream, preventing autophagosome turnover. Comparing these reveals "Flux".

Experimental Design: The "Flux" Concept

A common error in autophagy research is interpreting increased LC3-II levels solely as autophagy activation. Increased LC3-II can result from induction (more synthesis) OR blockade (failed degradation).

To validate GW406108X, you must use a "Flux Clamp" (Bafilomycin A1 or Chloroquine).

| Condition | Treatment | Expected Outcome (If GW406108X works) | Mechanism |

| Basal | DMSO | Low LC3-II | Normal turnover. |

| Induction | Starvation (EBSS) | Increased LC3-II | mTOR inhibition activates ULK1. |

| Clamp | Starvation + BafA1 | Maximal LC3-II | Synthesis is ON, Degradation is OFF. |

| Test | Starvation + GW406108X | Low LC3-II | ULK1 is blocked; Phagophores never form. |

| Test + Clamp | Starvation + GW + BafA1 | Low LC3-II | Even with the clamp, no LC3-II accumulates because GW406108X stopped it upstream. |

Detailed Protocol: Western Blot for Autophagic Flux

Materials Required

-

Compound: GW406108X (Resuspend in DMSO to 10 mM stock).

-

Flux Inhibitor: Bafilomycin A1 (Stock 100 µM in DMSO).

-

Starvation Media: Earle’s Balanced Salt Solution (EBSS).

-

Lysis Buffer: RIPA buffer supplemented with Protease/Phosphatase inhibitors.

-

Antibodies:

-

Anti-LC3B (Detects both cytosolic I and lipidated II forms).

-

Anti-p62/SQSTM1.[1]

-

Anti-Beta-Actin or GAPDH (Loading Control).

-

Optional: Anti-Phospho-ULK1 (Ser757 or Ser555) to confirm target engagement.

-

Step 1: Cell Seeding and Treatment

-

Seed Cells: Plate cells (e.g., U2OS, HeLa, or MEFs) in 6-well plates to reach 70-80% confluence on the day of the assay.

-

Preparation: Warm EBSS and complete media to 37°C.

-

Treatment Groups (4 hours duration recommended):

-

A (Control): Complete Media + DMSO.

-

B (Starvation): EBSS + DMSO.

-

C (Flux Clamp): EBSS + Bafilomycin A1 (100 nM).

-

D (GW Treatment): EBSS + GW406108X (1 - 5 µM). Note: While IC50 is ~427 nM, cellular assays often require 1-5 µM for full blockade.

-

E (Rescue Check): EBSS + GW406108X (1 - 5 µM) + Bafilomycin A1 (100 nM).

-

Step 2: Protein Extraction (Critical for LC3)

Expert Insight: LC3-II is membrane-bound. Incomplete lysis can result in the loss of the specific LC3-II signal.

-

Wash cells once gently with ice-cold PBS. Do not over-wash; autophagosomes are fragile.

-

Add 150 µL ice-cold RIPA buffer directly to the well. Scrape immediately on ice.

-

Collect lysate and incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C .

-

Transfer supernatant to a new tube. Perform BCA protein assay.

Step 3: SDS-PAGE and Transfer

Expert Insight: LC3-I (16 kDa) and LC3-II (14 kDa) are small and separate poorly on standard gels.

-

Gel: Use a 12-15% Bis-Tris gel or a Gradient Gel (4-20%) for optimal resolution of the low MW region.

-

Loading: Load 20-30 µg of protein per lane.

-

Transfer: Transfer to PVDF membrane (0.2 µm pore size). Nitrocellulose often fails to retain small proteins like LC3 efficiently.

-

Fixation (Optional but recommended): After transfer, wash the membrane in PBS with 0.1% Glutaraldehyde for 30 mins to crosslink LC3 to the membrane, enhancing sensitivity.

Step 4: Immunoblotting

-

Blocking: 5% Non-fat dry milk in TBST for 1 hour.

-

Primary Antibody:

-

Anti-LC3B (1:1000) overnight at 4°C.

-

Anti-p62 (1:1000) overnight at 4°C.

-

-

Washing: 3 x 10 mins in TBST.

-

Detection: ECL Prime or similar high-sensitivity substrate.

Data Analysis & Interpretation

Quantify band intensities using ImageJ. Calculate the LC3-II / Actin ratio.

Troubleshooting & Validation Table

| Observation | Interpretation | Corrective Action |

| LC3-II bands are smeared | Autophagosome degradation during lysis. | Ensure Lysis buffer has protease inhibitors; keep strictly at 4°C. |

| GW406108X shows HIGH LC3-II | The drug failed to block initiation, or concentration is too low. | Increase GW406108X to 5 µM. Verify GW406108X quality (it inhibits ULK1, not lysosome). |

| No LC3-II increase in Starvation | Cells are resistant to starvation or basal autophagy is very high. | Verify starvation media (EBSS) contains no serum. |

| p62 does not decrease | p62 is a delayed marker; 4 hours might be too short. | Extend treatment to 6-8 hours for p62 analysis, but keep LC3 analysis at 2-4 hours. |

References

-

Zachari, M. et al. (2020).[2][3][4] "The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets." Biochemical Journal, 477(4), 801-814.[2][3]

-

Key citation for GW406108X as a specific ULK1/Kif15 inhibitor.[2]

-

-